A Comprehensive Technical Guide to the Solubility Profile of 2-Hydroxyhexanedioic Acid Disodium Salt
A Comprehensive Technical Guide to the Solubility Profile of 2-Hydroxyhexanedioic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding the Molecule and the Importance of Solubility
2-Hydroxyhexanedioic Acid Disodium Salt is the sodium salt of 2-hydroxyadipic acid, a dicarboxylic acid. Its chemical structure, featuring two carboxylate groups, a hydroxyl group, and a six-carbon backbone, dictates its physicochemical properties.
-
Chemical Formula: C₆H₈Na₂O₅[1]
-
Synonyms: 2-Hydroxyadipic Acid Disodium Salt, DL-2-Hydroxyadipic Acid Disodium Salt, α-Hydroxyadipic Acid Disodium Salt[1]
Solubility is a critical physicochemical parameter in pharmaceutical research and development. It directly influences a compound's bioavailability, formulation design, and the development of analytical methods. For a highly polar, ionic compound like 2-Hydroxyhexanedioic Acid Disodium Salt, understanding its solubility profile in both aqueous and organic solvents is paramount for its potential applications.
Theoretical Solubility Profile: A Predictive Analysis
Based on fundamental chemical principles, we can predict the general solubility behavior of 2-Hydroxyhexanedioic Acid Disodium Salt.
Aqueous Solubility
The presence of two sodium carboxylate groups makes the molecule highly ionic. According to general solubility rules, sodium salts are typically readily soluble in water[3]. The parent acid, 2-hydroxyhexanedioic acid, has a predicted water solubility of 70.3 g/L. The conversion of carboxylic acids to their corresponding alkali metal salts dramatically increases aqueous solubility due to the strong ion-dipole interactions between the charged carboxylate groups and water molecules. Therefore, 2-Hydroxyhexanedioic Acid Disodium Salt is expected to be highly soluble in water .
The pH of the aqueous medium can influence the solubility of dicarboxylic acid salts. In acidic conditions, the carboxylate ions may become protonated, converting the salt back to the less soluble free acid form, potentially leading to precipitation[4]. Conversely, in neutral to alkaline pH, the compound will remain in its more soluble disodium salt form[4].
Organic Solvent Solubility
The solubility of 2-Hydroxyhexanedioic Acid Disodium Salt in organic solvents is predicted to be significantly lower than in water. The principle of "like dissolves like" governs solubility. The high polarity and ionic nature of the disodium salt make it poorly suited for dissolution in nonpolar or weakly polar organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Some limited solubility may be observed due to the ability of these solvents to form hydrogen bonds and engage in some ion-dipole interactions. However, it is expected to be much lower than in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate cations well. Therefore, some degree of solubility is anticipated, potentially higher than in polar protic solvents other than water.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The salt is expected to be practically insoluble in these solvents due to the lack of favorable interactions.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To obtain precise and accurate solubility data, a rigorous experimental approach is necessary. The following section details a comprehensive protocol based on the widely accepted shake-flask method for determining thermodynamic solubility[5][6].
The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility
The shake-flask method is the benchmark for determining the equilibrium (thermodynamic) solubility of a compound. It involves creating a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a defined period. This ensures that the measured concentration represents the true solubility limit at that temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Experimental Protocol
Materials:
-
2-Hydroxyhexanedioic Acid Disodium Salt (analytical grade)
-
Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetone, Hexane) of HPLC grade or higher
-
Calibrated analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Solvent Systems: Prepare each solvent to be tested. For aqueous solubility, use purified water (e.g., Milli-Q or equivalent).
-
Sample Preparation: Add an excess amount of 2-Hydroxyhexanedioic Acid Disodium Salt to a series of vials. The presence of undissolved solid at the end of the experiment is crucial. A starting point could be approximately 50-100 mg of the salt.
-
Addition of Solvent: Accurately add a known volume of each solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended[5]. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer increases with time).
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Sample Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Analysis: Analyze the concentration of the diluted samples using a validated analytical method, such as the HPLC-UV method described below.
Analytical Method: HPLC-UV for Quantification
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of organic acids and their salts[7][8][9]. While a specific method for 2-Hydroxyhexanedioic Acid Disodium Salt is not published, a reliable method can be developed based on the principles of reversed-phase chromatography.
Rationale for Method Design:
-
Reversed-Phase Chromatography (C18 column): A C18 column is a good starting point as it separates compounds based on their hydrophobicity. Although the disodium salt is highly polar, the underlying organic acid has some nonpolar character, allowing for retention and separation.
-
Acidified Mobile Phase: An acidic mobile phase (e.g., using phosphoric acid or formic acid to achieve a pH of 2-3) is essential to protonate the carboxylate groups of the analyte. This converts the salt to its less polar free acid form on the column, leading to better retention and peak shape on a reversed-phase column.
-
UV Detection: The carboxyl groups in the molecule will exhibit some UV absorbance, typically at low wavelengths (e.g., 210-220 nm). A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength.
Proposed HPLC-UV Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase | Isocratic: 95% 20 mM Potassium Phosphate buffer (pH 2.5) : 5% Acetonitrile | A highly aqueous mobile phase is needed for this polar analyte. The acidic buffer ensures protonation for good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection Wavelength | 210 nm | Carboxylic acids typically absorb at low UV wavelengths. |
Method Validation:
The developed HPLC-UV method must be validated to ensure its accuracy and reliability. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a series of standard solutions of known concentrations. The method should demonstrate a linear relationship between concentration and peak area (R² > 0.999).
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) should be assessed by analyzing quality control samples at different concentration levels.
-
Specificity: The method should be able to resolve the analyte peak from any potential interfering peaks from the sample matrix.
Caption: Logical Flow for HPLC-UV Quantification.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Quantitative Solubility Data Table
The results from the experimental determination should be compiled into a table.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Interpreting the Results
The quantitative data will provide a definitive solubility profile. It is expected that the aqueous solubility will be high, while the solubility in organic solvents will decrease with decreasing solvent polarity. This information is crucial for:
-
Formulation Development: Selecting appropriate solvent systems for liquid formulations or for use in crystallization processes.
-
Analytical Method Development: Choosing suitable diluents for sample preparation.
-
Drug Delivery: Understanding the potential for precipitation when moving from an aqueous to a more lipophilic environment (e.g., in vivo).
Conclusion
While published quantitative solubility data for 2-Hydroxyhexanedioic Acid Disodium Salt is scarce, its molecular structure strongly suggests high aqueous solubility and limited solubility in organic solvents. This technical guide provides the theoretical foundation for this prediction and, more importantly, a detailed and robust experimental protocol for researchers to determine the thermodynamic solubility with a high degree of confidence. By following the outlined shake-flask method coupled with a validated HPLC-UV analytical procedure, scientists and drug development professionals can generate the critical solubility data required to advance their research and development activities.
References
- ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
- BenchChem. (2025). Solubility profile of pamoic acid disodium in aqueous and organic solvents.
- Cayman Chemical. (n.d.). 2-Hydroxyadipic Acid (CAS 18294-85-4).
- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- FooDB. (2011). Showing Compound 2-Hydroxyadipic acid (FDB021947).
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Hydroxyhexanedioic Acid Disodium Salt.
- Sigma-Aldrich. (n.d.). Disodium (2RS)
- LGC Standards. (n.d.). Buy Online TRC - 2-Hydroxyhexanedioic Acid Disodium Salt.
- Disodium EDTA - Solubility of Things. (n.d.).
- MDPI. (2021). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum.
- Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- Biointerface Research in Applied Chemistry. (2021).
- OnePetro. (n.d.).
- BenchChem. (n.d.). Solubility profile of pamoic acid disodium in aqueous and organic solvents.
- MIT Open Access Articles. (n.d.).
- Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
- ResearchGate. (2018). An odd–even effect on solubility of dicarboxylic acids in organic solvents.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- CompTox Chemicals Dashboard, US EPA. (n.d.). 2-Hydroxyhexanedioic acid Properties.
- METTLER TOLEDO. (2025).
- ResearchGate. (2025). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
- ACG Publications. (2024).
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- CUNY. (2022). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy.
- BLD Pharm. (n.d.). 18294-85-4|2-Hydroxyhexanedioic acid.
- Polish Academy of Sciences. (2018).
- Thermo Fisher Scientific. (n.d.). Determination of Proteins and Carbohydrates by 2D HPLC (RPLC and HILIC) with Charged Aerosol and Ultraviolet Detection.
- DOI. (n.d.). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles.
- SCION Instruments. (n.d.).
- MedChemExpress. (n.d.). 2-Hydroxyadipic Acid-SDS.
- University of Calgary. (2023). Solubility of Organic Compounds.
Sources
- 1. 2-Hydroxyhexanedioic Acid Disodium Salt | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Disodium (2RS)-2-hydroxyadipate analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. longdom.org [longdom.org]
- 8. scioninstruments.com [scioninstruments.com]
- 9. mdpi.com [mdpi.com]
